2-hydroxyethyl disulfide mono-Tosylate 2-hydroxyethyl disulfide mono-Tosylate 2-hydroxyethyl disulfide mono-Tosylate is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1807530-16-0
VCID: VC0515923
InChI: InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO
Molecular Formula: C11H16O4S3
Molecular Weight: 308.43

2-hydroxyethyl disulfide mono-Tosylate

CAS No.: 1807530-16-0

Cat. No.: VC0515923

Molecular Formula: C11H16O4S3

Molecular Weight: 308.43

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-hydroxyethyl disulfide mono-Tosylate - 1807530-16-0

Specification

CAS No. 1807530-16-0
Molecular Formula C11H16O4S3
Molecular Weight 308.43
IUPAC Name 2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3
Standard InChI Key GJNYSBAUKADEHY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Identification

2-Hydroxyethyl disulfide mono-Tosylate belongs to the family of organosulfur compounds containing both a disulfide linkage and a tosylate functional group. This dual functionality makes it particularly valuable in chemical synthesis applications. The compound is identified by several key identifiers that establish its unique chemical identity.

Chemical Identifiers

The compound is formally known as 2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate by IUPAC nomenclature, though it is more commonly referred to by its shorter name, 2-hydroxyethyl disulfide mono-Tosylate . Its structure contains three distinct functional groups: a hydroxyl group (-OH), a disulfide bond (-S-S-), and a tosylate group (-OTs), all of which contribute to its chemical reactivity and applications .

Table 1: Chemical Identifiers of 2-Hydroxyethyl Disulfide Mono-Tosylate

IdentifierValue
CAS Number1807530-16-0
Molecular FormulaC₁₁H₁₆O₄S₃
Molecular Weight308.44 g/mol
InChIInChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3
InChI KeyGJNYSBAUKADEHY-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO
PubChem CID102514868

The molecular structure features a central disulfide bond that connects a 2-hydroxyethyl group on one side and a 2-(tosyloxy)ethyl group on the other . This arrangement provides the compound with its characteristic reactivity profile and utility in synthetic applications.

Physical and Chemical Properties

Physical Properties

2-Hydroxyethyl disulfide mono-Tosylate typically exists as a solid at room temperature . The compound's physical properties play an important role in determining its handling, storage, and application in various research settings.

Chemical Properties

Table 2: Physicochemical Properties of 2-Hydroxyethyl Disulfide Mono-Tosylate

PropertyValue
Physical StateSolid at room temperature
LogP1.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8
Heavy Atom Count18
Complexity305
Defined Atom Stereocenter Count0

These properties contribute to the compound's behavior in various solvent systems and its interaction with biological systems when incorporated into therapeutic agents .

Synthesis Methods

Synthetic Routes

The synthesis of 2-hydroxyethyl disulfide mono-Tosylate typically involves the selective tosylation of 2-hydroxyethyl disulfide. This process requires careful control to ensure mono-tosylation rather than di-tosylation of both hydroxyl groups.

Reaction Conditions

The tosylation reaction is commonly carried out by reacting 2-hydroxyethyl disulfide with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Table 3: Common Synthesis Parameters

ParameterTypical Conditions
Starting Material2-Hydroxyethyl disulfide
Tosylating Agentp-Toluenesulfonyl chloride (TsCl)
BasePyridine or triethylamine
SolventDichloromethane or tetrahydrofuran
TemperatureRoom temperature
Monitoring MethodThin-layer chromatography (TLC)
PurificationRecrystallization or column chromatography

Industrial production methods for this compound typically involve scaling up the laboratory synthesis with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactivity

Types of Reactions

2-Hydroxyethyl disulfide mono-Tosylate participates in several key reaction types that make it valuable in synthetic chemistry:

  • Substitution Reactions: The tosylate group (-OTs) functions as an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.

  • Reduction Reactions: The disulfide bond (-S-S-) can be reduced to thiols (-SH) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to a carbonyl group using appropriate oxidizing agents.

Reaction Mechanisms

The disulfide bond in 2-hydroxyethyl disulfide mono-Tosylate is particularly important for its function as a cleavable linker. This bond can be cleaved via reduction reactions using dithiothreitol (DTT) or similar reducing agents, which is crucial for its application in antibody-drug conjugates where controlled release of the drug payload is desired .

Common Reagents

Table 4: Common Reagents for Reactions with 2-Hydroxyethyl Disulfide Mono-Tosylate

Reaction TypeCommon ReagentsConditions
SubstitutionNucleophiles (amines, thiols)Mild conditions, often at room temperature
ReductionDTT, TCEPAqueous conditions
OxidationPCC, DMPAnhydrous conditions

The versatility of these reaction types allows for the compound to be incorporated into various synthetic pathways, particularly in the development of targeted drug delivery systems.

Applications in Pharmaceutical Research

Role in Antibody-Drug Conjugates

The primary application of 2-hydroxyethyl disulfide mono-Tosylate is as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals that combine the specificity of antibodies with the cytotoxic potency of small molecule drugs, enabling targeted delivery of therapeutic agents to specific cell types .

Mechanism as a Cleavable Linker

The compound's disulfide bond provides a reduction-sensitive point that can be exploited for controlled drug release. In ADCs, this feature allows for the cytotoxic payload to remain attached to the antibody during circulation but be released once the conjugate has been internalized by the target cell, where the reducing environment cleaves the disulfide bond .

Importance in Drug Development

Table 5: Applications of 2-Hydroxyethyl Disulfide Mono-Tosylate in Pharmaceutical Research

ApplicationFunctionBenefit
ADC SynthesisCleavable linkerFacilitates controlled release of cytotoxic payloads
Drug ModificationAddition of functional groupsEnhances drug solubility and pharmacokinetics
BioconjugationCrosslinking agentEnables attachment of drugs to biological molecules
Prodrug DesignReducible spacerAllows for site-specific activation of therapeutic agents

Biological Activity

Cellular Effects

When incorporated into ADCs, the compound contributes to the specific targeting of diseased cells, particularly cancer cells, while minimizing damage to healthy tissues. The controlled release mechanism enabled by the cleavable disulfide bond ensures that the cytotoxic payload is primarily active within target cells.

Research Applications

Beyond ADCs, the compound has shown potential in various research applications:

  • Investigation of GSK-3's role in cell signaling and apoptosis

  • Neurodegenerative disease research, including potential applications in Alzheimer's disease

  • Development of targeted drug delivery systems for various therapeutic applications

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

Solubility and Solution Preparation

The compound is generally soluble in organic solvents such as DMSO, with limited solubility in aqueous media. For experimental use, stock solutions are typically prepared in compatible solvents .

Table 7: Solvent Compatibility and Stock Solution Preparation

Target ConcentrationAmount of Compound Required for Different Volumes
1 mg
1 mM3.2421 mL
5 mM0.6484 mL
10 mM0.3242 mL

For improving solubility, heating the sample to 37°C followed by sonication can be effective .

Comparison with Similar Compounds

Related Compounds

Several compounds share structural or functional similarities with 2-hydroxyethyl disulfide mono-Tosylate, each with its own advantages and limitations in specific applications.

Table 8: Comparison with Similar Compounds

CompoundKey DifferencesSpecific Applications
Succinic anhydrideNon-cleavable ADC linkerStable conjugation applications
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)Heterobifunctional crosslinking agentPreparation of hapten conjugates
Fmoc-8-amino-3,6-dioxaoctanoic acidDifferent cleavage mechanismADC and PROTAC synthesis
2-Hydroxyethyl disulfide (parent compound)Lacks tosylate groupStarting material for various derivatives

Advantages of 2-Hydroxyethyl Disulfide Mono-Tosylate

The unique advantage of 2-hydroxyethyl disulfide mono-Tosylate lies in its cleavable disulfide bond, which allows for controlled release of attached drugs within target cells. This feature enhances the specificity and efficacy of ADCs, making it a valuable tool in targeted drug delivery systems.

Current Research and Future Directions

Recent Developments

Recent research has expanded the applications of 2-hydroxyethyl disulfide mono-Tosylate beyond traditional ADC synthesis. Innovative uses include:

  • Development of self-assembling drug delivery systems

  • Design of stimuli-responsive biomaterials

  • Creation of redox-sensitive nanocarriers for cancer therapy

  • Engineering of cleavable bioconjugates for various therapeutic applications

Future Research Directions

Future research directions may include:

  • Optimization of linker designs for improved pharmacokinetics

  • Development of novel conjugation chemistries

  • Exploration of applications in emerging therapeutic modalities

  • Investigation of structure-activity relationships to enhance cleavage specificity

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